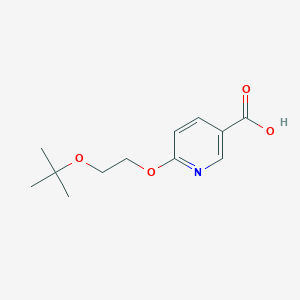
6-(2-(Tert-butoxy)ethoxy)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(Tert-butoxy)ethoxy)nicotinic acid is an organic compound with the molecular formula C11H15N3O4. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a tert-butoxy group and an ethoxy group attached to the nicotinic acid core. It appears as a white to off-white solid and is soluble in organic solvents such as DMSO and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Tert-butoxy)ethoxy)nicotinic acid typically involves the following steps:
Formation of tert-butyl ethyl ether: This is achieved by reacting tert-butyl alcohol with ethyl bromide in the presence of a base such as potassium carbonate.
Nitration of nicotinic acid: Nicotinic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 6-position.
Reduction of the nitro group: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Etherification: The amino group is then reacted with tert-butyl ethyl ether in the presence of a catalyst such as palladium on carbon to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(2-(Tert-butoxy)ethoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form amines.
Substitution: The tert-butoxy and ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
6-(2-(Tert-butoxy)ethoxy)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-(Tert-butoxy)ethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes involved in metabolic processes. It may also interact with receptors on the cell surface, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid: This compound has a similar structure but contains a hydrazinyl group instead of an ethoxy group.
6-(2-(Tert-butoxy)ethoxy)-N-(tert-butyl)nicotinamide: This compound has an amide group instead of a carboxylic acid group.
Uniqueness
6-(2-(Tert-butoxy)ethoxy)nicotinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butoxy and ethoxy groups provide steric hindrance and influence its reactivity compared to other nicotinic acid derivatives .
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-7-6-16-10-5-4-9(8-13-10)11(14)15/h4-5,8H,6-7H2,1-3H3,(H,14,15) |
InChI Key |
BYWPWEDWIMDBQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-2-ethyl-8-methoxychromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14873015.png)
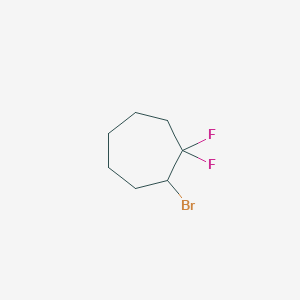


![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14873038.png)

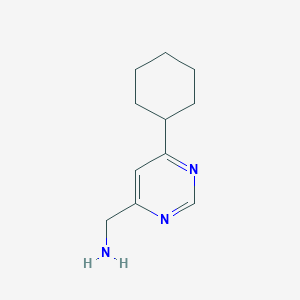
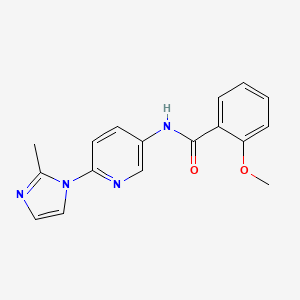
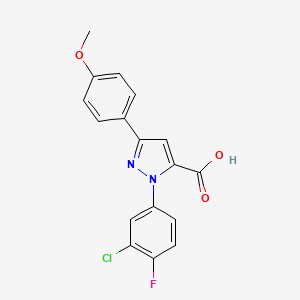
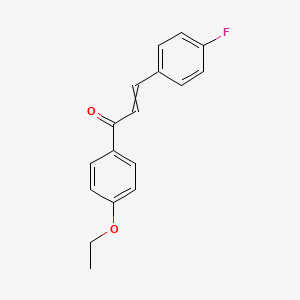

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B14873079.png)
![7'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14873093.png)
